molecular formula C11H9ClN2O2 B1395096 (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one CAS No. 1142199-83-4

(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one

Cat. No. B1395096
CAS RN: 1142199-83-4
M. Wt: 236.65 g/mol
InChI Key: WUSQFNASQZRRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one” is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol .

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis : A study describes the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, a category which includes compounds like (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-yl)-methylene]isoxazol-5(4H)-one, using a three-component reaction involving aromatic aldehydes and hydroxylamine hydrochloride. The structural and vibrational properties of these compounds were explored using density functional theory (DFT) and spectroscopic methods, indicating potential applications in materials science and molecular engineering (Kiyani et al., 2015).

  • Chemical Reactivity and Synthesis Pathways : Another research demonstrated a method for synthesizing β-alkylated γ-functionalized ketones via conjugate additions to arylideneisoxazol-5-ones, including derivatives like the one . This study highlights the reactivity of these compounds and their utility in creating complex molecular structures, which could be valuable in pharmaceutical and agrochemical research (Macchia et al., 2022).

  • Photoredox Catalysis and Larvicidal Activity : A recent study explored the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a category that includes the molecule , through organic photoredox catalysis. This process was found to be efficient and the resulting compounds exhibited larvicidal activity against Aedes aegypti, suggesting potential applications in pest control and public health (Sampaio et al., 2023).

  • Anticancer and Electrochemical Properties : Another study focused on the synthesis of isoxazole derivatives and evaluated their anticancer and electrochemical behavior. Some of these compounds showed notable anticancer activity against lung cancer cells, along with exhibiting significant electrochemical properties. This indicates potential applications in cancer therapy and electrochemical sensor development (Badiger et al., 2022).

  • Cardioactivity and Solid-State Structure : Research on related isoxazolyl compounds revealed their potential as vasodilators, with implications for developing new antihypertensive or antianginal agents. This suggests that compounds like (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-yl)-methylene]isoxazol-5(4H)-one could have cardiovascular applications (McKenna et al., 1988).

properties

IUPAC Name

3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-3-2-4-8(13-7)5-9-10(6-12)14-16-11(9)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSQFNASQZRRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 3
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 4
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.